N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine
Description
N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine is a chemical compound with the molecular formula C12H16F3N3O and a molecular weight of 275.27 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a trifluoromethyl group and a hydroxylamine moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceuticals.
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c1-17-4-6-18(7-5-17)11-3-2-9(12(13,14)15)8-10(11)16-19/h2-3,8,16,19H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAKOTVIRIUFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine typically involves the reaction of 4-methylpiperazine with a trifluoromethyl-substituted aromatic compound under controlled conditions . The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxylamine group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with additional considerations for scalability, cost-efficiency, and safety. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amine derivatives. Substitution reactions on the aromatic ring can introduce various functional groups, such as halogens or nitro groups .
Scientific Research Applications
N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the biological activity of piperazine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The piperazine ring and trifluoromethyl group are known to enhance the compound’s binding affinity and selectivity for certain targets, potentially modulating their activity and leading to therapeutic effects . Further research is needed to elucidate the precise pathways and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine include other piperazine derivatives with various substituents, such as:
- N-[2-(4-methylpiperazin-1-yl)phenyl]hydroxylamine
- N-[2-(4-methylpiperazin-1-yl)-5-chlorophenyl]hydroxylamine
- N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]hydroxylamine
Uniqueness
What sets this compound apart from similar compounds is the presence of the trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. This unique feature can improve the compound’s pharmacokinetic properties, making it a valuable candidate for drug development .
Biological Activity
N-[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine (CAS: 866133-93-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula: C₁₂H₁₆F₃N₃O
Molecular Weight: 273.27 g/mol
CAS Number: 866133-93-9
MDL Number: MFCD04126038
The structure of the compound features a hydroxylamine functional group attached to a piperazine derivative, which is known for its diverse pharmacological profiles.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Hydroxylamines are known to act as inhibitors for various enzymes, including those involved in oxidative stress pathways. This compound may exhibit similar properties, impacting cellular redox states.
- Receptor Modulation: The piperazine moiety suggests potential interactions with neurotransmitter receptors, possibly influencing neuropharmacological pathways.
Anticancer Activity
Recent studies have indicated that derivatives of hydroxylamines can exhibit anticancer properties. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (cervical cancer) | 0.051 |
| Panc-1 (pancreatic cancer) | 0.066 |
| WI38 (normal lung fibroblasts) | 0.36 |
These values suggest that this compound could potentially be developed as an anticancer agent, particularly through further SAR studies to optimize its activity against specific targets.
Neuropharmacological Effects
The compound's structure suggests it may modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. This potential has been explored in various studies focusing on piperazine derivatives.
4. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.
- Piperazine Ring: Essential for receptor binding and biological activity.
These modifications can lead to improved potency and selectivity against targeted biological pathways.
Study on Antitumor Activity
A study published in Journal of Medicinal Chemistry demonstrated that hydroxylamine derivatives exhibited significant antitumor activity against a panel of cancer cell lines. The study highlighted the importance of the hydroxylamine functional group in enhancing cytotoxic effects through mechanisms involving DNA intercalation and apoptosis induction .
Neuropharmacological Research
Research focusing on piperazine derivatives has shown their effectiveness in modulating serotonin receptors, which could lead to therapeutic applications in treating anxiety and depression disorders .
6. Conclusion
This compound presents promising biological activities that warrant further investigation. Its potential as an anticancer agent and its neuropharmacological implications make it a compound of interest for future drug development efforts.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine, and how can intermediates be optimized?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with functionalization of the phenyl ring. For example, introducing the trifluoromethyl group via halogen exchange (e.g., using CF₃Cu reagents) followed by nucleophilic substitution to install the 4-methylpiperazine moiety. Hydroxylamine formation can be achieved through controlled reduction of a nitro precursor (e.g., using Zn/HCl or catalytic hydrogenation). Optimization of intermediates involves monitoring reaction kinetics and adjusting solvents (e.g., DMF for polar intermediates) to minimize side reactions. Analytical validation at each step via LCMS and ¹H NMR ensures purity .
Q. How can researchers validate the structural integrity of this compound under varying experimental conditions?
- Methodological Answer : Use a combination of analytical techniques:
| Technique | Application | Example Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions and stereochemistry | DMSO-d₆ solvent, 400 MHz |
| LCMS | Verify molecular weight and purity | ESI+ mode, C18 column, 0.1% formic acid |
| FTIR | Detect functional groups (e.g., -NHOH) | ATR mode, 400–4000 cm⁻¹ |
| Stability studies under acidic/basic conditions (e.g., pH 2–12) and thermal analysis (TGA/DSC) assess decomposition pathways . |
Advanced Research Questions
Q. What computational methods are effective for predicting reaction pathways in the synthesis of this hydroxylamine derivative?
- Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) can model transition states and intermediates. For example, simulating the nitro group reduction step to identify optimal catalysts (e.g., Pd/C vs. Raney Ni). Coupling this with cheminformatics tools (e.g., ICReDD’s reaction path search methods) allows rapid screening of solvent/reagent combinations to minimize byproducts .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the trifluoromethyl and piperazine moieties?
- Methodological Answer : Synthesize analogs with systematic substitutions:
- Replace trifluoromethyl with -CF₂H or -CH₃ to assess hydrophobicity.
- Modify the piperazine ring (e.g., 3-methyl or morpholine) to study steric effects.
Biological assays (e.g., enzyme inhibition or receptor binding) paired with molecular docking (AutoDock Vina) quantify activity changes. For example, the trifluoromethyl group’s electron-withdrawing properties may enhance binding affinity in kinase targets .
Q. How should researchers resolve contradictions in spectral data or conflicting biological activity results?
- Methodological Answer :
- Spectral Discrepancies : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to resolve signal overlap. Compare with reference spectra of structurally similar compounds (e.g., pyridine or piperazine derivatives) .
- Biological Variability : Replicate assays under controlled conditions (e.g., fixed cell lines, standardized IC₅₀ protocols). Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Meta-analysis of existing datasets (e.g., PubChem BioAssay) contextualizes findings .
Q. What experimental frameworks are recommended for studying the redox behavior of the hydroxylamine group?
- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) characterizes oxidation to nitroso derivatives. Pair with UV-Vis spectroscopy to track intermediate formation. Isotopic labeling (¹⁵N-hydroxylamine) can elucidate mechanistic pathways via MS/MS fragmentation patterns .
Data-Driven Research Design
Q. How can AI-driven platforms enhance the optimization of reaction conditions for this compound?
- Methodological Answer : Implement machine learning (e.g., Bayesian optimization) to iteratively adjust parameters (temperature, catalyst loading) based on real-time LCMS data. Platforms like COMSOL Multiphysics integrate reaction kinetics models with experimental feedback, reducing trial-and-error cycles by >50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
